Cas no 54232-58-5 ((10e,12e)-9-oxo-10,12-octadecadienoic Acid)

54232-58-5 structure
Nome del prodotto:(10e,12e)-9-oxo-10,12-octadecadienoic Acid
(10e,12e)-9-oxo-10,12-octadecadienoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (10E,12E)-9-Oxo-10,12-octadecadienoic acid
- e8e10-12oh
- (E,E)-8,10-dodecadien-1-ol
- CODLEMONE
- ai3-34872
- codlelure
- (E,E)-8,10-dodecadienol
- trans-8,10-dodecadien-1,ol
- pheroconcm
- Feroflor SR-2
- CODLURE
- ent34872
- Feroflon SR-2
- trans-8,trans-10-dodecadienol
- trans-8,10-dodecadienol
- (10E,12E)-9-oxooctadeca-10,12-dienoic acid
- checkmatecm
- 9-oxo-10(E),12(E)-octadecadienoic acid
- (E,E)-9-oxooctadeca-10,12-dienoic acid
- 9-oxo-(10E,12E)-octadecadienoic acid
- 9-oxo-(10E,12E)-octadecadienoic
- 9-Oxo-10
- 9-Oxooctadeca-10,12-dienoic acid
- AKOS040762972
- 54665-32-6
- (10E,12E)-9-Oxo-10,12-octadecadienoic acid #
- Q27140184
- 9-OxoODE
- LUZSWWYKKLTDHU-SIGMCMEVSA-N
- 9-Oxo-10,12-octadecadienoic acid
- 10,12-Octadecadienoic acid, 9-oxo-
- SCHEMBL1234585
- 9-Oxo-10,12-odda
- HY-N9768
- SCHEMBL2564381
- 54232-58-5
- CHEBI:72843
- 9-keto-trans,trans-10,12-octadeca-dienoic acid
- CS-0203753
- 9-oxo-10E,12E-ODE
- Compound NP-013728
- AKOS040738938
- 54232-59-6
- LMFA02000251
- PD018777
- 9-Keto-10,12-octadecadienoic acid
- CHEMBL465240
- DTXSID301347858
- (10e,12e)-9-oxo-10,12-octadecadienoic Acid
-
- Inchi: InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+
- Chiave InChI: LUZSWWYKKLTDHU-SIGMCMEVSA-N
- Sorrisi: CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)O
Proprietà calcolate
- Massa esatta: 294.2196
- Massa monoisotopica: 294.21949481g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 14
- Complessità: 329
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.2
- Superficie polare topologica: 54.4Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 449.2±28.0 °C at 760 mmHg
- Punto di infiammabilità: 239.6±20.5 °C
- PSA: 54.37
- Pressione di vapore: 0.0±2.3 mmHg at 25°C
(10e,12e)-9-oxo-10,12-octadecadienoic Acid Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(10e,12e)-9-oxo-10,12-octadecadienoic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69544-500ug |
9-oxo-10(E),12(E)-Octadecadienoic Acid |
54232-58-5 | 98% | 500ug |
¥740.00 | 2022-04-26 | |
TargetMol Chemicals | TN5835-5mg |
9-Oxooctadeca-10,12-dienoic acid |
54232-58-5 | 5mg |
¥ 8340 | 2024-07-20 | ||
A2B Chem LLC | AG34887-5mg |
9-oxo-10(E),12(E)-Octadecadienoic Acid |
54232-58-5 | ≥90% | 5mg |
$430.00 | 2024-04-19 | |
TargetMol Chemicals | TN5835-1mg |
9-Oxooctadeca-10,12-dienoic acid |
54232-58-5 | 1mg |
¥ 1970 | 2024-07-24 | ||
TargetMol Chemicals | TN5835-500μg |
9-Oxooctadeca-10,12-dienoic acid |
54232-58-5 | 500μg |
¥ 1080 | 2024-07-24 | ||
TargetMol Chemicals | TN5835-5 mg |
9-Oxooctadeca-10,12-dienoic acid |
54232-58-5 | 98% | 5mg |
¥ 2,380 | 2023-07-11 | |
TargetMol Chemicals | TN5835-1 mL * 10 mM (in DMSO) |
9-Oxooctadeca-10,12-dienoic acid |
54232-58-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2480 | 2023-09-15 | |
TargetMol Chemicals | TN5835-1mg |
9-Oxooctadeca-10,12-dienoic acid |
54232-58-5 | 1mg |
¥ 1970 | 2024-07-20 | ||
A2B Chem LLC | AG34887-1mg |
9-oxo-10(E),12(E)-Octadecadienoic Acid |
54232-58-5 | ≥90% | 1mg |
$104.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69544-1mg |
9-oxo-10(E),12(E)-Octadecadienoic Acid |
54232-58-5 | 98% | 1mg |
¥1312.00 | 2022-04-26 |
(10e,12e)-9-oxo-10,12-octadecadienoic Acid Letteratura correlata
-
Miaoyu Li,Leilei Yu,Qixiao Zhai,Bingshu Liu,Jianxin Zhao,Hao Zhang,Wei Chen,Fengwei Tian Food Funct. 2022 13 688
-
Weiwei Ke,Hongbo Wang,Xiangxuan Zhao,Zaiming Lu Food Funct. 2021 12 1482
-
Shuai Zong,Liu Yang,Hyun Jin Park,Jinglei Li Food Funct. 2020 11 2924
-
Lijian Zhang,Fei Ma,Ao Qi,Lulu Liu,Junjie Zhang,Simin Xu,Qisheng Zhong,Yusen Chen,Chun-yang Zhang,Chun Cai Chem. Commun. 2020 56 6656
-
Zejun Yu,Dong Li,Shengbing Zhai,Hang Xu,Hao Liu,Mingzhang Ao,Chunfang Zhao,Wenwen Jin,Longjiang Yu Food Funct. 2021 12 9211
54232-58-5 ((10e,12e)-9-oxo-10,12-octadecadienoic Acid) Prodotti correlati
- 850909-90-9(4-(azepane-1-sulfonyl)-N-(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2229682-71-5(2-(4-bromo-2,3-dimethylbut-1-en-1-yl)furan)
- 1353962-46-5([4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester)
- 1849257-87-9(2,2-Dicyclobutyloxirane)
- 87625-92-1(Methyl 2-Methyl-6-(3-nitrophenyl)-4-oxo-2-cyclohexene-1-carboxylate)
- 81342-13-4(Amisulpride (hydrochloride))
- 1087788-28-0(N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide)
- 1055968-55-2(2-Chloro-4-fluoro-3-methoxybenzoic acid)
- 1935651-96-9(N-1-(1,2,3-thiadiazol-4-yl)ethylprop-2-enamide)
- 1806832-85-8(Methyl 3-bromo-4-cyano-2-(difluoromethyl)pyridine-6-acetate)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
